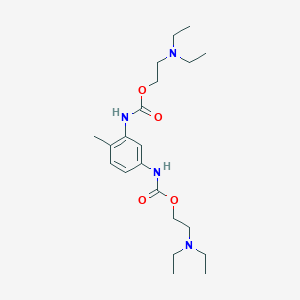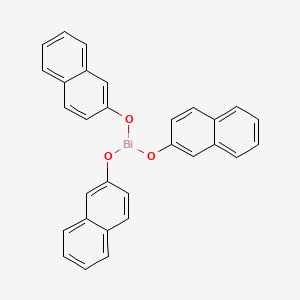
BISMUTH-beta-NAPHTHOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth-beta-naphthol is a compound that combines bismuth, a heavy metal, with beta-naphthol, an organic compound derived from naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth-beta-naphthol can be synthesized through various chemical reactions involving bismuth salts and beta-naphthol. One common method involves the reaction of bismuth nitrate with beta-naphthol in the presence of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using bismuth salts and beta-naphthol. The process may include steps such as purification and crystallization to obtain the compound in a pure form. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Bismuth-beta-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth oxide derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Medicine: Bismuth-beta-naphthol has been investigated for its potential use in treating gastrointestinal disorders and as an anti-inflammatory agent.
Industry: The compound is used in the production of dyes and pigments, as well as in the formulation of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of bismuth-beta-naphthol involves its interaction with biological molecules and cellular pathways. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. In anti-inflammatory applications, this compound modulates the activity of inflammatory mediators and reduces oxidative stress.
Comparison with Similar Compounds
Bismuth-beta-naphthol can be compared with other bismuth-containing compounds and beta-naphthol derivatives:
Bismuth Subsalicylate: Used as an antidiarrheal and anti-inflammatory agent, bismuth subsalicylate has similar gastrointestinal applications but differs in its chemical structure and specific uses.
Beta-Naphthol: As a precursor to this compound, beta-naphthol itself is used in the synthesis of various organic compounds and has applications in the dye and pigment industry.
Bismuth Oxychloride: This compound is used in cosmetics and pigments, highlighting the versatility of bismuth compounds in different industries.
Properties
Molecular Formula |
C30H21BiO3 |
|---|---|
Molecular Weight |
638.5 g/mol |
IUPAC Name |
trinaphthalen-2-yloxybismuthane |
InChI |
InChI=1S/3C10H8O.Bi/c3*11-10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7,11H;/q;;;+3/p-3 |
InChI Key |
GQMVAUFIUVHMBB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O[Bi](OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)

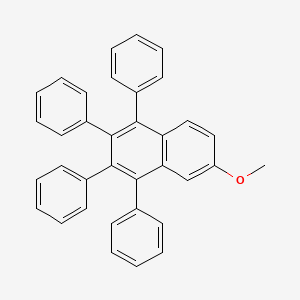
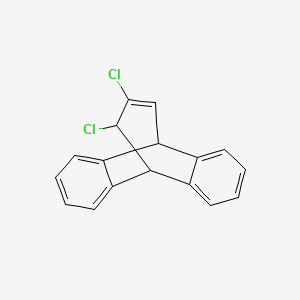
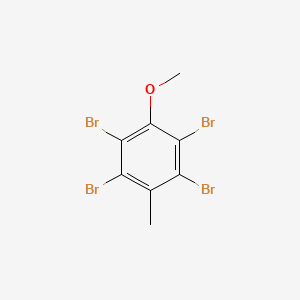

![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
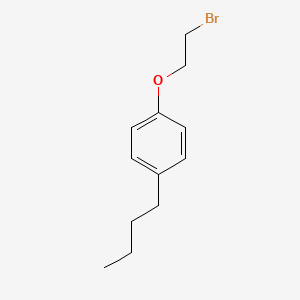
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)

![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)

